molecular formula C16H16N4OS B6084618 N-(2-phenylethyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide

N-(2-phenylethyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide

Cat. No.: B6084618
M. Wt: 312.4 g/mol
InChI Key: IVRHQJZUDXDBEX-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.

    Attachment of the Sulfanyl Group: The triazolopyridine intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with Phenylethylamine: The final step involves coupling the sulfanylacetamide intermediate with phenylethylamine under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Fine-tuning temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Utilizing chromatography and recrystallization to achieve the desired purity.

    Scalability: Ensuring that the process is scalable for large-scale production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazolopyridine ring or the sulfanyl group.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyridine derivatives.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

N-(2-phenylethyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Cellular Pathways: Affecting pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of a phenylethyl group, triazolopyridine moiety, and sulfanylacetamide linkage makes it unique.

    Reactivity: The compound’s ability to undergo various chemical reactions adds to its versatility.

Properties

IUPAC Name

N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-15(17-10-9-13-6-2-1-3-7-13)12-22-16-19-18-14-8-4-5-11-20(14)16/h1-8,11H,9-10,12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRHQJZUDXDBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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